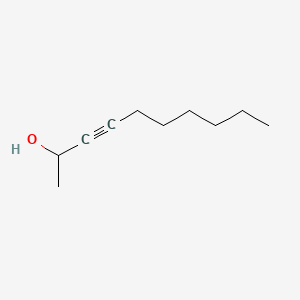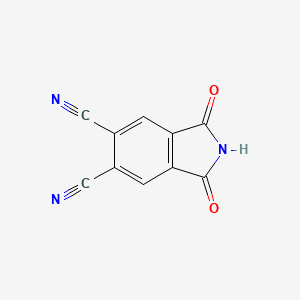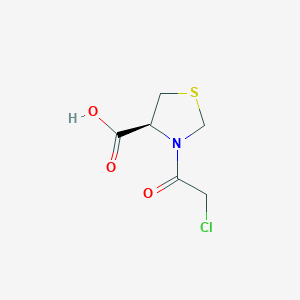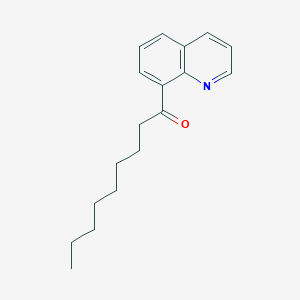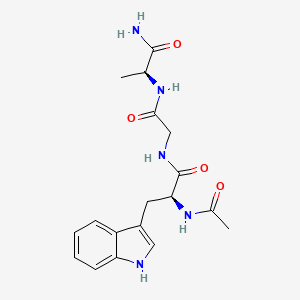
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride is a complex organic compound with the molecular formula C16-H23-N5.Cl-H and a molecular weight of 321.90 . This compound is known for its unique spiro structure, which includes a triazaspiro ring system. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride typically involves the formation of the triazaspiro ring system through a series of organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Formation of the Triazaspiro Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazaspiro ring system.
Introduction of Amino Groups: Amino groups are introduced at specific positions on the ring system through substitution reactions.
Addition of the Ethylphenyl and Methyl Groups: The ethylphenyl and methyl groups are added to the ring system through alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield compounds with different substituents on the ring system.
Scientific Research Applications
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in various cellular responses.
Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-methylphenyl)-, hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-propylphenyl)-, hydrochloride: This compound has a propyl group instead of an ethyl group.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride is unique due to its specific combination of functional groups and its spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
CAS No. |
73941-03-4 |
|---|---|
Molecular Formula |
C17H26ClN5 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C17H25N5.ClH/c1-3-13-6-4-5-7-14(13)22-16(19)20-15(18)21-17(22)10-8-12(2)9-11-17;/h4-7,12H,3,8-11H2,1-2H3,(H4,18,19,20,21);1H |
InChI Key |
SVZZRULRHQIUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC(=NC23CCC(CC3)C)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


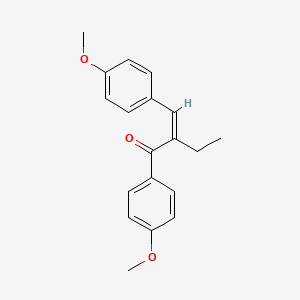


![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
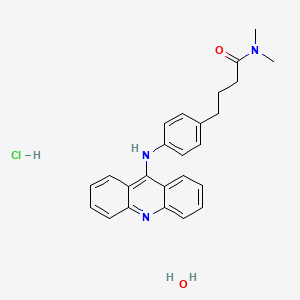
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
